molecular formula C16H14O6 B1261282 Ascomycone A

Ascomycone A

カタログ番号: B1261282
分子量: 302.28 g/mol
InChIキー: VLFQJYYELRNWFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ascomycone A is a pyranonaphthoquinone-derived natural product first isolated from fungal sources, including Angustimassarina populi CF-097565 and endolichenic fungi such as Ulospora bilgramii . Structurally, it belongs to the heptaketide family, characterized by a naphthoquinone core fused with a pyran ring. Its molecular formula is C₁₇H₁₆O₆, with methoxy and hydroxyl substituents positioned on the aromatic rings . Ascomycone A has demonstrated anti-tumor activity in preliminary studies, particularly against breast cancer (MCF-7) and other cell lines, though specific IC₅₀ values remain under investigation .

特性

分子式

C16H14O6

分子量

302.28 g/mol

IUPAC名

9-hydroxy-1,7-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H14O6/c1-7-4-9-13(16(21-3)22-7)15(19)12-10(14(9)18)5-8(20-2)6-11(12)17/h4-6,16-17H,1-3H3

InChIキー

VLFQJYYELRNWFO-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C(O1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)OC

同義語

ascomycone A

製品の起源

United States

化学反応の分析

Key Synthetic Reactions in Ascomycone A Production

Retrosynthetic pathway :

  • Derived from 3-chloro-2,5-dimethoxybenzaldehyde (10) through 9-step synthesis

  • Core structure built via Diels-Alder reaction and subsequent functional group modifications

Critical reaction sequence :

  • Acetal formation (92% yield):

    • 3-Chloro-2,5-dimethoxybenzaldehyde → 2-(3-chloro-2,5-dimethoxyphenyl)-1,3-dioxane (11)

    • Reagents: Propanediol, p-TsOH·H₂O, toluene reflux

  • Oxidation with CAN (78% yield):

    • Conversion to 2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione (8b)

    • Conditions: Cerium(IV) ammonium nitrate, CH₃CN/H₂O (1:1), RT, 3 min

  • Diels-Alder cycloaddition (62% yield):

    • Reactants: Quinone 8b + Brassard's diene 9

    • Conditions: THF, -30°C → RT, 1 hr → silica gel chromatography

  • Protection/deprotection cascade :

    StepReactionConditionsYield
    O-Methylation7b → 12Ag₂O, CH₃I, CHCl₃ reflux93%
    Acylation12 → 6bAcetonylpyridinium chloride, Et₃N85%
    Cyclization6b → 14Toluene reflux, Et₃N81%

Final Transformation to Ascomycone A

Demethylation process :

  • Precursor: 1-Hydroxydehydroherbarin (3)

  • Reagents: BBr₃, CH₂Cl₂, -78°C → RT

  • Yield: 83% ascomycone B → 80% conversion to ascomycone A in methanol

Key structural features influencing reactivity :

  • Peri-methoxy group susceptibility to demethylation

  • Quinone moiety enabling redox transformations

  • Hemiacetal functionality affecting solubility and reaction kinetics

Reaction Mechanism Insights

Diels-Alder regioselectivity :

  • Controlled by electron-deficient quinone dienophile

  • Exclusive formation of para-quinoid adduct due to steric and electronic factors

Oxidative considerations :

  • CAN-mediated oxidation preserves acetal protection

  • Silver-based oxidants avoided due to side reactions

類似化合物との比較

Structural Comparison with Similar Compounds

Ascomycone A shares structural homology with several fungal metabolites, including fusarubins, dehydroherbarin, and scorpinone. Key similarities and differences are outlined below:

Table 1: Structural Features of Ascomycone A and Related Compounds
Compound Core Structure Substituents Key Differences
Ascomycone A Pyranonaphthoquinone 3 OCH₃, 1 CH₃ (positions C-1, C-6, C-8) Methoxy at C-1 distinguishes it from fusarubins
Dehydroherbarin Naphthoquinone 2 OCH₃, 1 OH (positions C-5, C-8) Lacks pyran ring; fewer methoxy groups
Scorpinone 2-Azaanthraquinone N-atom at C-2, 1 OCH₃ Nitrogen incorporation alters electronic properties
Bostrycoidin Pyranonaphthoquinone 2 OCH₃, 1 OH Similar core but lacks C-1 methoxy group

Key Observations :

  • Methoxy Positioning : Ascomycone A’s methoxy group at C-1 is a distinguishing feature compared to fusarubins and dehydroherbarin, which typically have substitutions at C-5 or C-8 .
  • Nitrogen vs. Oxygen: Scorpinone and bostrycoidin differ in nitrogen incorporation, which influences redox activity and binding affinity in biological systems .
Table 3: Anti-Tumor Activity (IC₅₀ Values)
Compound Cell Line (IC₅₀) Mechanism of Action
Ascomycone A MCF-7 (data pending) DNA intercalation (proposed)
Bostrycin L5178 (1.7 µM) Topoisomerase inhibition
Ulosporin G A549, MCF-7 (1.3 µM) G0/G1 cell cycle arrest, DNA damage

Notable Findings:

  • Artifact Formation: Ascomycone A may arise artificially during methanol extraction of 1-hydroxydehydroherbarin, complicating its classification as a genuine natural product .
  • Synergistic Effects : Co-production with fusarubins in fungi suggests shared regulatory pathways, but environmental factors (e.g., pH) differentially affect yields .

Q & A

Q. What experimental approaches are recommended for isolating and purifying Ascomycone A from natural sources?

Isolation requires a multi-step chromatographic strategy. Begin with solvent extraction (e.g., methanol or ethyl acetate) followed by fractionation using column chromatography (silica gel or Sephadex LH-20). Final purification can be achieved via HPLC with a C18 reverse-phase column. Validate purity using NMR and LC-HRMS to confirm molecular integrity .

Q. How can researchers confirm the structural elucidation of Ascomycone A?

Combine spectroscopic techniques:

  • 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to map carbon frameworks and substituents.
  • HRMS for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration. Cross-reference data with existing literature to resolve ambiguities, particularly in stereochemical assignments .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Ascomycone A?

Prioritize assays aligned with reported bioactivities (e.g., antimicrobial, anticancer):

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How should researchers design experiments to investigate Ascomycone A’s mechanism of action in cancer pathways?

Adopt a systems biology approach:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein interaction networks.
  • Molecular docking : Predict binding affinities to targets like topoisomerases or kinases. Validate hypotheses using CRISPR/Cas9 knockout models or inhibitor assays .

Q. What methodologies address contradictory data on Ascomycone A’s bioavailability and metabolic stability?

Resolve discrepancies via:

  • In vitro ADME : Caco-2 cell permeability assays and microsomal stability tests.
  • Pharmacokinetic profiling : LC-MS/MS quantification in plasma/tissues after oral/intravenous administration.
  • Metabolite identification : HRMS/MS to detect phase I/II metabolites. Triangulate results across models (e.g., murine vs. human hepatocytes) to assess translational relevance .

Q. How can in vivo efficacy studies for Ascomycone A be optimized to balance ethical and scientific rigor?

Follow ARRIVE guidelines for animal studies:

  • Dose selection : Base on in vitro IC₅₀ and MTD (maximum tolerated dose) from acute toxicity tests.
  • Endpoint design : Include tumor volume measurements, survival analysis, and histopathology.
  • Control groups : Use vehicle-only and standard-of-care (e.g., paclitaxel) cohorts. Ensure blinding and randomization to minimize bias .

Q. What strategies validate the ecological role of Ascomycone A in its native fungal host?

Employ ecological genomics and metabolomics:

  • Gene knockout : CRISPR editing of biosynthetic gene clusters (e.g., polyketide synthases).
  • Metabolite profiling : Compare wild-type vs. mutant strains via LC-MS.
  • Ecological assays : Test antifungal/antibacterial activity in co-cultures with competing microorganisms .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in Ascomycone A studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism/GraphPad) to calculate IC₅₀/EC₅₀. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. What frameworks guide the prioritization of Ascomycone A research gaps in understudied therapeutic areas?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Screen for unexamined targets (e.g., anti-biofilm activity).
  • Relevance : Align with global health priorities (e.g., antimicrobial resistance).
  • Feasibility : Assess resource availability for synthesis or scale-up .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in Ascomycone A research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw data : Deposit spectra (NMR, MS) in public repositories (e.g., GNPS, MetaboLights).
  • Synthetic protocols : Detail reaction conditions (solvent, temperature, catalysts) in SI.
  • Statistical code : Share scripts (R/Python) for transparency .

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